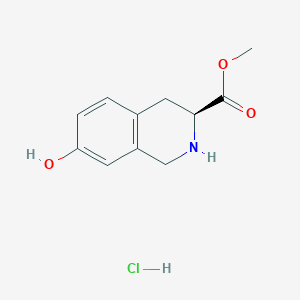
(3S)-7-ヒドロキシ-1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸メチル エステル 塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
科学的研究の応用
Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid. One common method involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction is carried out at room temperature, resulting in the formation of the methyl ester.
Industrial Production Methods
For industrial-scale production, flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
作用機序
The mechanism of action of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and purine, share some structural similarities with isoquinolines.
Indole Derivatives: Indole-based compounds, like tryptophan and serotonin, also exhibit similar biological activities.
Uniqueness
Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of both a hydroxyl group and an ester group on the isoquinoline ring. This combination of functional groups allows for a diverse range of chemical modifications and applications.
生物活性
Methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has been extensively studied for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and applications in various fields such as medicinal chemistry and neuroscience.
- IUPAC Name : Methyl (S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
- Molecular Formula : C11H13ClN2O3
- Molecular Weight : 252.69 g/mol
- CAS Number : 128502-56-7
- Purity : ≥95%
The biological activity of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and its potential neuroprotective effects. THIQ derivatives have shown promise in modulating dopaminergic and serotonergic pathways, which are critical in treating neurodegenerative diseases and psychiatric disorders .
Biological Activities
- Neuroprotective Effects :
- Antimicrobial Activity :
- Antidepressant Activity :
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride on neuronal cell lines exposed to amyloid-beta peptides. Results showed a significant reduction in cell death and oxidative stress markers when treated with the compound compared to control groups.
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial properties of THIQ derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain concentrations of methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride inhibited bacterial growth effectively.
Applications
特性
IUPAC Name |
methyl (3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-15-11(14)10-5-7-2-3-9(13)4-8(7)6-12-10;/h2-4,10,12-13H,5-6H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJQKEYAFMJRCT-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














